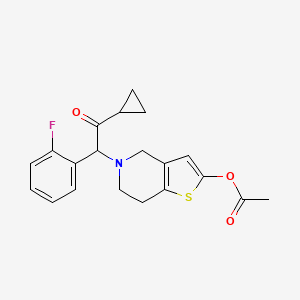
Prasugrel
Cat. No. B1678051
Key on ui cas rn:
150322-43-3
M. Wt: 373.4 g/mol
InChI Key: DTGLZDAWLRGWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08937053B2
Procedure details


Prasugrel free base prepared by example 3 (2.3 g) disclosed herein was dissolved in tetrahydrofuran (30 ml) with stirring at room temperature until complete dissolution and the resulting mixture was further stirred for 10 minutes. A solution of hydrochloric acid in tetrahydrofuran (0.53 ml hydrochloric acid (37 wt. %) dissolved in 5 ml tetrahydrofuran) was added slowly to the resulting mixture over 1 hour at room temperature. The mixture was stirred at −5° C. for 15 hours followed by filtration. The obtained crystal was washed with tetrahydrofuran and dried under vacuum at 50° C. for 24 hours. The resulting product was prasugrel hydrochloride crystalline Form A. The yield was 98%.




Yield
98%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([O:4][C:5]1[S:9][C:8]2[CH2:10][CH2:11][N:12]([CH:14]([C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=3[F:21])[CH2:13][C:7]=2[CH:6]=1)=[O:3].[ClH:27]>O1CCCC1>[CH3:1][C:2]([O:4][C:5]1[S:9][C:8]2[CH2:10][CH2:11][N:12]([CH:14]([C:22]([CH:24]3[CH2:26][CH2:25]3)=[O:23])[C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][C:20]=3[F:21])[CH2:13][C:7]=2[CH:6]=1)=[O:3].[ClH:27] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C=3C=CC=CC3F)C(=O)C4CC4
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0.53 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature until complete dissolution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was further stirred for 10 minutes
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at −5° C. for 15 hours
|
|
Duration
|
15 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
The obtained crystal was washed with tetrahydrofuran
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 50° C. for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C=3C=CC=CC3F)C(=O)C4CC4.Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 98% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
